Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]-
Description
Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- is a hydrazine derivative featuring a 1,3-benzodioxole moiety attached to an ethyl group, which is further linked to the hydrazine backbone. The 1,3-benzodioxole group, a fused benzene and dioxole ring system, confers unique electronic and steric properties, making this compound of interest in medicinal and materials chemistry.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)ethylhydrazine |
InChI |
InChI=1S/C9H12N2O2/c1-6(11-10)7-2-3-8-9(4-7)13-5-12-8/h2-4,6,11H,5,10H2,1H3 |
InChI Key |
RPRMBSIIYSQVCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NN |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 1-(1,3-benzodioxol-5-yl)ethanone (10 mmol) is combined with hydrazine hydrate (12 mmol) in absolute ethanol (30 mL) and stirred under reflux for 2–6 hours. The reaction is catalyzed by hydrochloric acid (0.01 volumes), which protonates the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by hydrazine. The resulting hydrazone intermediate, (1E)-1-(1,3-benzodioxol-5-yl)ethylidenehydrazine, precipitates upon cooling and is isolated via filtration.
Critical Parameters :
-
Solvent : Ethanol or methanol ensures solubility of both reactants.
-
Temperature : Reflux conditions (78–80°C for ethanol) optimize reaction kinetics.
-
Stoichiometry : A 1:1.2 molar ratio of ketone to hydrazine minimizes side products.
Isolation and Purification
The crude hydrazone is typically recrystallized from ethanol or ethyl acetate to achieve >90% purity. Subsequent reduction of the hydrazone to the primary hydrazine requires careful selection of reducing agents. Sodium borohydride (NaBH4) in methanol at 0–5°C selectively reduces the C=N bond without over-reducing the benzodioxole ring. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under H2 atmosphere (1–3 atm) achieves quantitative conversion.
Alkylation of Hydrazine with 1-(1,3-Benzodioxol-5-yl)ethyl Halides
An alternative pathway involves the alkylation of hydrazine with 1-(1,3-benzodioxol-5-yl)ethyl bromide or chloride. This method, though less commonly reported, avoids the need for ketone precursors and directly introduces the hydrazine moiety.
Synthetic Procedure
1-(1,3-Benzodioxol-5-yl)ethyl bromide (10 mmol) is added dropwise to a stirred solution of anhydrous hydrazine (20 mmol) in tetrahydrofuran (THF) at 0°C. The reaction mixture is warmed to room temperature and stirred for 12–24 hours. Quaternary ammonium salts (e.g., tetrabutylammonium iodide) may be added to enhance nucleophilicity.
Challenges and Mitigation :
-
Over-Alkylation : Excess hydrazine (2:1 molar ratio) suppresses the formation of di- and tri-substituted byproducts.
-
Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) improve reagent solubility and reaction homogeneity.
Workup and Yield Optimization
Post-reaction, the mixture is diluted with water and extracted with dichloromethane. The organic layer is dried over MgSO4 and concentrated under vacuum. Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound in 60–75% yield.
Reduction of Hydrazone Intermediates
Hydrazones derived from 1-(1,3-benzodioxol-5-yl)ethanone serve as pivotal intermediates for synthesizing the primary hydrazine. Reduction strategies vary by reagent and selectivity requirements.
Sodium Borohydride Reduction
Treatment of the hydrazone (5 mmol) with NaBH4 (10 mmol) in methanol at 0°C for 1 hour affords the hydrazine in 85–90% yield. The reaction mechanism involves hydride transfer to the imine carbon, followed by protonation of the nitrogen.
Catalytic Hydrogenation
Hydrogenation over Pd/C (10% w/w) in ethanol at 25°C and 1 atm H2 achieves complete reduction within 2 hours. This method is preferable for scale-up due to its mild conditions and absence of stoichiometric reductants.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid-Catalyzed Condensation | 1-(1,3-Benzodioxol-5-yl)ethanone | Hydrazine hydrate, HCl, reflux | 75–90% | High purity; established protocol | Requires reduction step |
| Alkylation | 1-(1,3-Benzodioxol-5-yl)ethyl bromide | Hydrazine, THF, 24h | 60–75% | Direct synthesis; no intermediates | Risk of over-alkylation |
| Catalytic Hydrogenation | Hydrazone intermediate | Pd/C, H2, ethanol | 85–95% | Scalable; mild conditions | Requires high-pressure equipment |
Chemical Reactions Analysis
Condensation with Carbonyl Compounds
Hydrazine derivatives readily undergo condensation reactions with aldehydes or ketones to form hydrazones. For Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- , this reactivity is exploited in synthesizing bioactive heterocycles.
Example Reaction:
Reaction with 1,3-dicarbonyl compounds (e.g., pentane-2,4-dione) under reflux in ethanol yields pyrazole derivatives. This is critical for constructing fused heterocyclic systems like pyrazolo[3,4-d]pyrimidinones .
Conditions:
-
Solvent: Ethanol
-
Temperature: Reflux (~78°C)
-
Catalyst: None required
Product: 5-(1,3-Benzodioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole .
Nucleophilic Substitution Reactions
The hydrazine group acts as a nucleophile, displacing leaving groups (e.g., halides) in SN2 reactions.
Example Reaction:
Substitution with α-halo ketones forms hydrazide intermediates, which cyclize to pyrazoline derivatives.
Data Table:
| Substrate | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one | Hydrazine hydrate, ethanol, reflux | 5-(1,3-Benzodioxol-5-yl)-3-tert-butylpyrazole | 90 |
Cyclization Reactions
Intramolecular cyclization is pivotal for synthesizing fused heterocycles. The benzodioxole ring stabilizes transition states via electron donation.
Mechanism:
-
Hydrazine attacks a carbonyl group, forming a hydrazone.
-
Intramolecular cyclization occurs via nucleophilic attack or radical intermediates.
-
Aromatic stabilization drives the reaction to completion.
Example:
Cyclization with ethyl acetoacetate produces pyrazolo[3,4-d]pyrimidin-5-yl derivatives under acidic conditions .
Oxidation:
The hydrazine moiety oxidizes to diazenes or nitriles under strong oxidizing conditions (e.g., KMnO₄/H⁺).
Product: Benzodioxole-containing diazenes, which may further decompose to carboxylic acids.
Reduction:
Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazine group to an amine, yielding [1-(1,3-benzodioxol-5-yl)ethyl]amine derivatives.
Acid/Base-Mediated Rearrangements
In acidic media, hydrazines undergo protonation at the nitrogen, enhancing electrophilicity for subsequent reactions (e.g., Beckmann rearrangements).
Example:
Treatment with glacial acetic acid facilitates cyclocondensation with ketones to form pyrazoline derivatives .
Biological Activity and Mechanistic Insights
While not a reaction per se, the compound’s bioactivity stems from its ability to inhibit bacterial cell wall synthesis. Studies show MIC values as low as 80 nM against Sarcina spp., attributed to interactions with bacterial enzymes via hydrogen bonding and steric effects .
Key Data:
| Bacterial Strain | MIC (nM) | Compound Derivative |
|---|---|---|
| Sarcina | 80 | Pyrrolidinomethanone |
| Staphylococcus aureus | 110 | Hydroxypiperidinoethanone |
Stability and Reactivity Considerations
-
Thermal Stability: Decomposes above 240°C, forming benzodioxole fragments and nitrogen oxides.
-
pH Sensitivity: Stable in neutral conditions but hydrolyzes in strong acids/bases to release hydrazine and 1-(1,3-benzodioxol-5-yl)ethanol.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods
The synthesis of Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- typically involves the reaction of 1-(1,3-benzodioxol-5-yl)ethanone with hydrazine hydrate under reflux conditions. The reaction is carried out in solvents such as ethanol or methanol at temperatures around 80-100°C for several hours until the desired product is formed.
Chemical Reactivity
Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- undergoes various chemical reactions:
- Oxidation : Can be oxidized to form oxides.
- Reduction : Can be reduced to yield hydrazine derivatives.
- Substitution : Participates in nucleophilic substitution reactions with alkyl halides and acyl chlorides.
Chemistry
In organic synthesis, Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- serves as a reagent and a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical transformations that are essential for developing new compounds.
Biology
Research has indicated potential biological activities associated with this compound. Studies have focused on its effects on cellular processes and its interactions with molecular targets within cells. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their functions. This property has implications for drug design and development.
Medicine
Ongoing research is exploring the therapeutic potential of Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- in oncology. Preliminary studies suggest that it may inhibit enzyme activity and induce apoptosis in cancer cells. For instance, compounds derived from hydrazones have demonstrated antimicrobial and antitumoral activities .
Antitumor Activity
A study investigated the antitumor effects of hydrazone derivatives synthesized from hydrazine compounds. These derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action involved the induction of apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .
Antimicrobial Properties
Another study evaluated the antimicrobial activity of hydrazone derivatives against Staphylococcus aureus and Mycobacterium tuberculosis. The results showed that certain derivatives had potent antibacterial effects at low concentrations (as low as 3.13 µg/mL), indicating their potential as therapeutic agents against resistant strains .
Data Tables
Mechanism of Action
The mechanism of action of Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- involves its interaction with molecular targets and pathways within cells. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can result in various biological effects, including the inhibition of enzyme activity and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiosemicarbazide Derivatives ()
Compounds like 4-(1,3-benzodioxol-5-yl)thiosemicarbazide (A) are synthesized from 1,3-benzodioxol-5-yl isothiocyanate and hydrazine hydrate. Unlike the target compound, these derivatives incorporate a thiosemicarbazide group (-NH-CS-NH₂) instead of a simple hydrazine backbone.
Hydrazine Carboxamides with Imidazole Substituents ()
Compounds such as (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-arylhydrazine carboxamides feature a propylidene spacer between the benzodioxole and hydrazine, along with an imidazole ring and carboxamide group. These structural additions significantly alter reactivity and bioactivity. For example:
- Antifungal Activity : The imidazole moiety in these compounds enhances antifungal efficacy against pathogens like Candida albicans due to its ability to disrupt fungal cell membranes .
- Melting Points : These derivatives exhibit higher melting points (149–194°C) compared to simpler hydrazines, likely due to increased molecular rigidity and intermolecular hydrogen bonding .
Symmetrical Benzodioxole Hydrazines ()
1,2-Bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine is a symmetrical compound with two benzodioxole groups attached via methylidene linkages. This structure promotes planar molecular geometry, facilitating π-π stacking in crystal lattices, as evidenced by X-ray diffraction studies.
Triazole and Thiazole Derivatives ()
Compounds like 5-(4-Ethoxyphenyl)-4-[(2E)-2-(2-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol incorporate heterocyclic rings (triazole, thiazole) instead of benzodioxole. These systems exhibit distinct electronic properties:
- Electron-Withdrawing Effects : Thiazole and triazole rings reduce electron density on the hydrazine backbone, altering redox behavior and ligand-binding capabilities in catalytic or pharmaceutical applications .
Biological Activity
Hydrazine derivatives have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. Among these, the compound Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- exhibits unique properties that warrant detailed investigation. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- is characterized by a hydrazine functional group attached to a benzodioxole moiety. The structural formula can be represented as follows:
This compound's structure facilitates interactions with various biological targets, making it a candidate for further pharmacological exploration.
The biological activity of Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to:
- Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in metabolic pathways.
- Induction of Apoptosis: It has been noted for its potential to induce programmed cell death in cancer cells, which is crucial for cancer therapy applications.
Pharmacological Effects
Research indicates that Hydrazine derivatives exhibit various pharmacological effects:
- Antimicrobial Activity: Similar compounds have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Anticancer Properties: Preliminary studies suggest that this hydrazine derivative could be effective in targeting cancerous cells through apoptosis induction .
- Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.
Case Studies
-
Anticancer Activity:
A study conducted on hydrazine derivatives demonstrated significant cytotoxic effects on various cancer cell lines. The results indicated that the compound could inhibit cell proliferation and promote apoptosis through the activation of caspase pathways . -
Antimicrobial Studies:
Another research highlighted the effectiveness of hydrazine derivatives against M. tuberculosis. The synthesized compounds showed lower toxicity compared to traditional treatments while maintaining efficacy against resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- can be influenced by its structural modifications. Various studies have explored SAR to optimize its pharmacological properties:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
